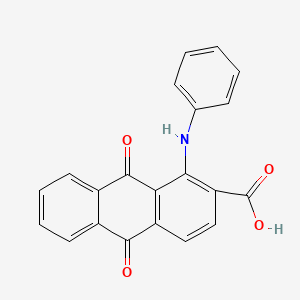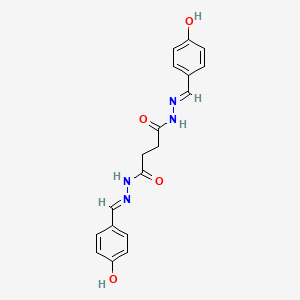![molecular formula C22H15ClF6N2O2 B11708291 N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11708291.png)
N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
化学反应分析
Types of Reactions
N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorophenyl moiety.
科学研究应用
N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
- N-(2-chlorobenzyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide
- 3-(Trifluoromethyl)benzylamine
- N-(2-chlorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
Uniqueness
N’-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chlorophenyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H15ClF6N2O2 |
|---|---|
分子量 |
488.8 g/mol |
IUPAC 名称 |
N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C22H15ClF6N2O2/c23-17-9-1-2-10-18(17)30-31-19(32)20(33,13-5-3-7-15(11-13)21(24,25)26)14-6-4-8-16(12-14)22(27,28)29/h1-12,30,33H,(H,31,32) |
InChI 键 |
ZPPSDZPQUMSXCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NNC(=O)C(C2=CC(=CC=C2)C(F)(F)F)(C3=CC(=CC=C3)C(F)(F)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)

![Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708260.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)

![N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide](/img/structure/B11708275.png)
![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708281.png)

